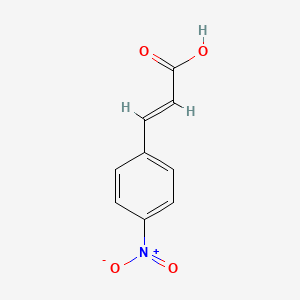

4-Nitrocinnamic acid

Vue d'ensemble

Description

4-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the phenyl ring. This compound is known for its white to yellow crystalline appearance and is used in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Nitrocinnamic acid can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of pyridine and ethanol under reflux conditions. The reaction mixture is then cooled, and the product is crystallized from ethanol .

Another method involves the reaction of 4-nitroiodobenzene with acrylic acid, yielding this compound with a high yield of about 99% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nitration and Electrophilic Addition Reactions

4-Nitrocinnamic acid undergoes nitration and addition reactions under acidic conditions. Key findings include:

Primary Nitronium Ion Attack

In concentrated sulfuric acid, this compound reacts with nitronium ions (NO₂⁺) at the β-carbon atom, forming nitroalcohol intermediates. These intermediates subsequently decompose to yield p-nitrobenzaldehyde (Figure 1) .

Reaction Conditions

-

Reactants: this compound, nitric acid (HNO₃), H₂SO₄

-

Temperature: Room temperature to 90°C

-

Key Observation: First-order kinetics with respect to HNO₃ concentration .

| Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| p-Nitrobenzaldehyde | 85–92 | 10 half-lives |

Syn-Addition with Absolute Nitric Acid

In absolute nitric acid, this compound forms a side-chain nitro-nitrate ester (V) via syn-addition. This compound hydrolyzes in sulfuric acid to yield nitroalcohol (VI) .

Stereochemical Outcomes

-

Predominant isomer: trans-configured nitro-nitrate (>95% yield).

-

Minor isomer: cis-configured nitro-nitrate (<5% yield), enhanced to 30% with nitromethane additives .

Acid-Catalyzed Decomposition

In aqueous sulfuric acid (80–98%), this compound decomposes through intermediates to produce p-nitrobenzaldehyde.

Mechanistic Pathway

-

Protonation of the carboxylic acid group.

-

Hydration at the α,β-unsaturated bond.

Kinetic Data

| [HNO₃] (mol/dm³) | Rate Constant (k, s⁻¹) | Half-Life (min) |

|---|---|---|

| 0.1 | 0.0023 | 50.2 |

| 2.0 | 0.0156 | 7.4 |

Decomposition accelerates with higher HNO₃ concentrations due to increased electrophilicity .

Esterification and Derivatization

This compound readily forms esters, enabling diverse functionalizations.

Substitution and Coupling Reactions

The nitro group at the para position facilitates electrophilic aromatic substitution (EAS), though limited by steric and electronic effects.

Observed Reactions

-

Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding 4-aminocinnamic acid (not quantified in provided data).

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis forms biaryl derivatives (needs external validation) .

Stability Under Basic Conditions

In NaOH (9.1 wt%), this compound undergoes partial decarboxylation to form 4-nitrobenzaldehyde and 4-nitrobenzoic acid as competing products .

| Product | Yield (%) | Conditions |

|---|---|---|

| 4-Nitrobenzoic acid | 48 | 75°C, 20 min |

| 4-Nitrobenzyl alcohol | 35 | CHCl₃ extraction |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antioxidant and Enzyme Inhibition Properties

4-Nitrocinnamic acid has been investigated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid, which is relevant in conditions like gout. Studies indicate that 4-NA acts as a reversible inhibitor of XO, with kinetic analyses showing that the presence of the nitro group is crucial for enhancing inhibition efficacy .

1.2 Neuroprotective Agents

Recent research has highlighted the potential of this compound derivatives as dual inhibitors of monoamine oxidase B (MAO-B) and beta-secretase 1 (BACE1), both of which are implicated in neurodegenerative diseases such as Alzheimer's. Compounds derived from 4-NA demonstrated significant inhibitory activity against MAO-B and BACE1, with IC50 values indicating their potency compared to standard drugs . These findings suggest that 4-NA can be a scaffold for developing new therapeutic agents targeting neurodegeneration.

Materials Science

2.1 Synthesis of Functional Polymers

This compound serves as a precursor for synthesizing various functional polymers. The compound can be converted into acid chlorides, which further react to form polymers with specific properties suitable for applications in coatings and adhesives . The polymerization processes often utilize the unique reactivity of the nitro group to introduce additional functionalities.

2.2 Lanthanide Complexes

The coordination chemistry of this compound with lanthanide ions has been explored due to its potential applications in photonics and magnetic materials. Complexes formed with lanthanides exhibit interesting thermal stability and magnetic properties, making them candidates for advanced materials in electronic and optical applications . The synthesis and characterization of these complexes have shown promise in crystal engineering and luminescent materials.

Catalysis

3.1 Transition Metal Catalysis

Research indicates that this compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity in organic transformations. Its ability to form stable complexes with transition metals can facilitate various catalytic processes, including oxidation reactions and cross-coupling reactions . The carboxylic acid functional group allows for effective coordination with metal centers, making it a valuable component in catalysis.

Case Studies

Mécanisme D'action

The mechanism of action of 4-nitrocinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamic acid: The parent compound without the nitro group.

4-Aminocinnamic acid: The reduced form of 4-nitrocinnamic acid.

4-Methoxycinnamic acid: A derivative with a methoxy group instead of a nitro group.

4-Hydroxycinnamic acid: A derivative with a hydroxyl group instead of a nitro group

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Activité Biologique

4-Nitrocinnamic acid (4-NA) is a derivative of cinnamic acid, characterized by the presence of a nitro group at the para position of the aromatic ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is more effective than its isomer, 3-nitrocinnamic acid. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains indicate that 4-NA can disrupt bacterial membranes and interact with DNA, inhibiting essential biochemical processes.

| Bacterial Strain | MIC (µM) |

|---|---|

| Shigella disenteriae | 61 |

| Neisseria gonorrhoeae | >6000 |

| Staphylococcus aureus | Variable |

| Bacillus subtilis | Variable |

The variability in MIC values suggests that the antimicrobial efficacy of 4-NA may depend on specific strains and environmental conditions .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. In vitro assays demonstrated that 4-NA significantly reduced the migration and invasion capabilities of B16-F10 melanoma cells.

- Inhibition of Cell Proliferation : At concentrations ranging from 12.5 to 50 µmol/L, 4-NA exhibited up to 93.1% inhibition of B16-F10 cell colonies compared to control groups.

- Mechanism of Action : The antimetastatic activity is attributed to its interaction with matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in cancer metastasis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species (ROS), which are implicated in inflammatory processes. Kinetic studies indicated that the presence of the nitro group enhances XO inhibition, suggesting a potential therapeutic application in managing inflammatory diseases .

Case Studies

- Inhibition of Xanthine Oxidase : A study investigated the inhibition of XO by 4-NA both in vitro and in vivo. The results demonstrated a significant reduction in uric acid levels, suggesting potential use in treating gout or hyperuricemia .

- Antileishmanial Activity : In research focusing on leishmaniasis, derivatives based on this compound showed high activity against Leishmania species, with EC50 values lower than 10 µM, indicating strong potential for therapeutic development .

Propriétés

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.